CX614 vs. CX516: Substantially Higher Potency at AMPA Receptors
CX614 exhibits significantly higher potency as an AMPA receptor PAM compared to the Class II ampakine CX516. While CX516 enhances AMPA receptors with an intermediate potency between CX614 and aniracetam, CX614 is a higher-impact modulator with greater efficacy at blocking desensitization and prolonging synaptic responses [1]. In functional assays, CX614 enhances field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices and autaptically evoked excitatory postsynaptic currents (EPSCs) in neuronal cultures with an EC₅₀ of 20–40 μM .
| Evidence Dimension | Potency (EC₅₀) for AMPA receptor potentiation |
|---|---|
| Target Compound Data | EC₅₀ = 20–40 μM (fEPSP enhancement and autaptic EPSC) |
| Comparator Or Baseline | CX516: Potency level between CX614 and aniracetam; lower potency than CX614 [1] |
| Quantified Difference | CX614 is a Class I (high-impact) ampakine with profound desensitization block; CX516 is Class II (low-impact) with minimal desensitization effects [1] |
| Conditions | Rat hippocampal slices; autaptic neuronal cultures; patch-clamp electrophysiology |
Why This Matters
Procurement of CX614 over CX516 is justified when experiments require robust AMPA receptor potentiation with measurable effects on synaptic plasticity and BDNF expression; CX516's lower potency may fail to elicit the same downstream signaling outcomes.
- [1] Qneibi M, et al. Ampakines. European Journal of Medicinal Chemistry. 2024. View Source
